molecular formula C23H30N2O5 B1179612 19(S)-Hydroxyconopharyngine CAS No. 16790-93-5

19(S)-Hydroxyconopharyngine

Cat. No.: B1179612
CAS No.: 16790-93-5
M. Wt: 414.502
InChI Key:
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Description

19(S)-Hydroxyconopharyngine is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.502. The purity is usually 95%.
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Scientific Research Applications

  • Hydroxychloroquine in COVID-19 Treatment : Hydroxychloroquine has been explored as a potential treatment for COVID-19. A study found that hydroxychloroquine could limit the replication of SARS-CoV-2 virus in vitro, suggesting its potential efficacy in treating COVID-19 infections (Meo et al., 2020).

  • Public Discourse on Hydroxychloroquine : The use of hydroxychloroquine for COVID-19 has led to unprecedented challenges and shifts in public opinion, reflecting the complex dynamics between medical research and public health policy (Sattui et al., 2020).

  • Hydroxychloroquine and Azithromycin in COVID-19 : A study indicated that the combination of hydroxychloroquine and azithromycin was more efficient in eliminating the virus in COVID-19 patients compared to hydroxychloroquine alone (Gautret et al., 2020).

  • Hydroxychloroquine and COVID-19 Hospitalization : An observational study concluded that hydroxychloroquine administration was not associated with either a greatly lowered or increased risk of intubation or death in hospitalized COVID-19 patients (Geleris et al., 2020).

  • 19-Hydroxy Steroids in Aromatase Reaction : This research focused on 19-hydroxy steroids produced in the aromatase reaction, which may have important implications in various physiological and pathological conditions. It highlights the potential significance of these compounds, which is relevant to the broader category of hydroxylated compounds (Abaffy & Matsunami, 2021).

Properties

IUPAC Name

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDVEJINCXVEQG-UNJQAPKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135724
Record name Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16790-93-5
Record name Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16790-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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